molecular formula C9H9NOS B3384870 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene CAS No. 58093-92-8

4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene

Cat. No.: B3384870
CAS No.: 58093-92-8
M. Wt: 179.24 g/mol
InChI Key: KWCVBPCODOEVHJ-UHFFFAOYSA-N
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Description

4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is an organic compound with the molecular formula C(_9)H(_9)NOS It is characterized by the presence of an isocyanate group attached to a tetrahydrobenzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene typically involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Substitution Reactions: The isocyanate group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding carbamates.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and water.

    Catalysts: Tertiary amines or metal catalysts can be used to enhance the reaction rates.

    Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.

Major Products:

    Ureas: Formed by the reaction with amines.

    Carbamates: Formed by the reaction with alcohols.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the materials science field, this compound can be used in the production of polymers and coatings. Its ability to form stable linkages with other molecules makes it useful in creating durable materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene involves the reactivity of the isocyanate group. This group can react with nucleophiles to form stable covalent bonds. In biological systems, the compound may interact with proteins and enzymes, potentially modifying their function through covalent modification.

Comparison with Similar Compounds

    4-Isocyanato-1-benzothiophene: Lacks the tetrahydro structure, making it less flexible.

    4-Isocyanato-4,5,6,7-tetrahydro-1-benzofuran: Similar structure but with an oxygen atom instead of sulfur, which can alter its reactivity and applications.

Uniqueness: 4-Isocyanato-4,5,6,7-tetrahydro-1-benzothiophene is unique due to the presence of both the isocyanate group and the tetrahydrobenzothiophene ring. This combination provides a balance of reactivity and stability, making it versatile for various applications.

Properties

IUPAC Name

4-isocyanato-4,5,6,7-tetrahydro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c11-6-10-8-2-1-3-9-7(8)4-5-12-9/h4-5,8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCVBPCODOEVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC=C2)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Alternatively 5.7 grams of 4,5,6,7-tetrahydrobenzo-[b]thien-4-amine hydrochloride is stirred in 20 ml. of toluene at 97°C., and phosgene is slowly introduced into the mixture via a capillary delivery tube. The mixture is heated to reflux temperature, and the flow of phosgene is continued until most of the amine hydrochloride disappears. The mixture is then filtered to remove unreacted amine hydrochloride, and the filtrate is evaporated to dryness under reduced pressure to give the 4,5,6,7-tetrahydrobenzo[b]thien-4-yl isocyanate.
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amine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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